molecular formula C16H19N3O5 B2821297 N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105229-67-1

N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2821297
CAS No.: 1105229-67-1
M. Wt: 333.344
InChI Key: YHEFCTHWFSFCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic compound featuring a propanamide backbone. The nitrogen of the amide group is substituted with a 2,4-dimethoxyphenyl moiety, while the third carbon of the propanamide chain is linked to a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl group. This structure combines aromatic electron-donating methoxy groups with a heterocyclic tetrahydropyrimidinone core, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-9-11(15(21)19-16(22)17-9)5-7-14(20)18-12-6-4-10(23-2)8-13(12)24-3/h4,6,8H,5,7H2,1-3H3,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEFCTHWFSFCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the dimethoxyphenyl intermediate.

    Synthesis of the Tetrahydropyrimidinyl Intermediate: The intermediate is then reacted with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidinyl intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the tetrahydropyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Data/Activity Reference
N-(2,4-dimethoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide - 2,4-dimethoxyphenyl
- 6-methyl-2,4-dioxo-tetrahydropyrimidinyl
- Propanamide
Limited direct data; inferred stability from methoxy groups and heterocyclic core N/A
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - 4-fluorophenyl
- Tetrahydropyrimidinone
- Carboxylic acid
Binding affinity (ΔG = -8.7 kcal/mol) for Anopheles gambiae KFase inhibition
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide - p-tolyl
- 4-hydroxy-6-oxo-pyrimidinone
- Cyclohexyl-propanamide
Crystallographic data (R factor = 0.048); hydrogen-bonding capability
7-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine - 3,4-dimethoxyphenyl
- Pyrrolopyrimidine core
- Chlorophenyl
Structural analog with potential kinase inhibition (no explicit data provided)
Propanil (N-(3,4-dichlorophenyl)propanamide) - 3,4-dichlorophenyl
- Simple propanamide
Herbicidal activity via inhibition of photosynthetic electron transport

Key Comparative Insights

Aromatic Substitutions

  • Methoxy vs. Halogen Groups : The 2,4-dimethoxyphenyl group in the target compound enhances electron donation and solubility compared to halogenated analogs like 3,4-dichlorophenyl (propanil) or 4-fluorophenyl (). Methoxy groups may improve membrane permeability and reduce metabolic degradation .
  • Chlorophenyl vs.

Heterocyclic Core Modifications

  • Tetrahydropyrimidinone vs. Pyrrolopyrimidine: The tetrahydropyrimidinone core in the target compound and ’s analog provides hydrogen-bonding sites (C=O groups), critical for enzyme inhibition. In contrast, pyrrolopyrimidine () offers a planar, conjugated system for π-π interactions .
  • 6-Methyl Substitution: The 6-methyl group on the pyrimidinone ring may sterically hinder enzymatic degradation, enhancing metabolic stability compared to unsubstituted analogs .

Propanamide Chain Variations

  • Chain Length and Substitution: The propanamide chain in the target compound is shorter than the octanamide in ’s analog, likely reducing lipophilicity and improving aqueous solubility.

Research Findings and Activity Trends

  • Binding Affinity: highlights that tetrahydropyrimidinone derivatives with fluorophenyl or carboxylic acid substituents exhibit strong binding (ΔG = -8.7 to -9.0 kcal/mol) to mosquito KFase. The target compound’s dimethoxyphenyl group may offer comparable or superior binding due to enhanced electron donation .
  • Crystallographic Data: ’s compound demonstrates a well-defined crystal structure (R factor = 0.048), suggesting structural stability that could be mirrored in the target compound due to its rigid pyrimidinone core .
  • Herbicidal Activity : Propanil () confirms that simple propanamides with halogenated aromatics can exhibit potent bioactivity, though the target compound’s heterocyclic extension likely modifies its mechanism of action .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the tetrahydropyrimidinone core with the dimethoxyphenyl-propanamide moiety. Key steps may involve:

  • Protective group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .
  • Catalytic methods such as Pd-mediated cross-coupling for introducing aromatic substituents .
  • Optimization of temperature (e.g., 0–60°C) and pH to enhance yield and selectivity .
  • Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR (¹H/¹³C) : Assign methoxy protons (δ 3.8–4.0 ppm) and pyrimidinone carbonyls (δ 165–170 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns in the tetrahydropyrimidinone core (e.g., C=O···H-N interactions) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₃O₅: 434.1709) .

Q. What biological targets or pathways are associated with this compound?

Preliminary studies on analogs suggest:

  • Kinase inhibition : Interaction with ATP-binding pockets due to the pyrimidinone scaffold .
  • Anti-inflammatory activity : Modulation of COX-2 or NF-κB pathways via methoxyphenyl groups .
  • Anticancer potential : Induction of apoptosis in cell lines (e.g., IC₅₀ values in μM range) .

Advanced Research Questions

Q. How does the 2,4-dimethoxyphenyl group influence bioactivity compared to analogs?

  • Comparative SAR studies : Replace methoxy with halogen or alkyl groups to assess changes in lipophilicity (logP) and binding affinity. For example, chloro-substituted analogs show enhanced cytotoxicity but reduced solubility .
  • Computational docking : Use software like AutoDock to model interactions with targets (e.g., EGFR kinase), highlighting hydrogen bonds between methoxy groups and active-site residues .

Q. What computational methods predict binding affinity and metabolic stability?

  • Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential surfaces .
  • ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 interactions) and bioavailability .
  • Molecular dynamics simulations : Evaluate ligand-protein stability over 100 ns trajectories to identify critical binding motifs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate 95% confidence intervals for IC₅₀ values .
  • Meta-analysis : Compare data from PubChem and peer-reviewed journals to identify outliers or assay-specific artifacts .

Q. What strategies optimize pharmacological profiles via SAR studies?

  • Fragment-based design : Modify the propanamide linker to improve solubility (e.g., introduce polar groups like -OH or -NH₂) .
  • Bioisosteric replacement : Substitute the tetrahydropyrimidinone ring with quinazolinone to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors) using software like Phase .

Q. How can metabolic pathways and in vitro stability be elucidated?

  • LC-MS/MS analysis : Incubate the compound with liver microsomes to detect phase I metabolites (e.g., demethylation of methoxy groups) .
  • Stability assays : Monitor degradation in PBS (pH 7.4) and simulated gastric fluid at 37°C over 24 hours .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.